molecular formula C28H44N2O23 B1437060 Hyaluronate Tetrasaccharide CAS No. 57282-61-8

Hyaluronate Tetrasaccharide

Cat. No. B1437060
CAS RN: 57282-61-8
M. Wt: 776.6 g/mol
InChI Key: KIUKXJAPPMFGSW-NSFQZMNSSA-N
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Description

Hyaluronate Tetrasaccharide is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . It has strong water-retaining ability and visco-elastic properties, which have been broadly utilized in medical applications . It is an important constituent of the extracellular matrix .


Synthesis Analysis

Hyaluronan, which can be biotechnologically produced in large scale, is an attractive starting polymer for chemical modifications . Different synthesis strategies are used for modulating the biological as well as material properties of this polysaccharide . Current advances and challenges of derivatization reactions target the primary and secondary hydroxyl groups or carboxylic acid groups and the N-acetyl groups after deamidation .


Molecular Structure Analysis

The molecular structure of Hyaluronate Tetrasaccharide is characterized by intramolecular hydrogen bonding . Its tertiary structure is sensitively dependent on its environment . The relative rigidity of the glycosidic bond and the intramolecular hydrogen bonds would tend to restrict rotational freedom and thus conformational variability .


Chemical Reactions Analysis

The multifunctionality of Hyaluronate Tetrasaccharide combined with its limited solubility in organic solvents and its sensitivity to enzymatic and thermal degradation make the discovery of selective chemical reactions a challenge for the synthetic chemist . In principle, Hyaluronate Tetrasaccharide can be modified by two different methods, crosslinking, and conjugation .


Physical And Chemical Properties Analysis

Hyaluronate Tetrasaccharide is highly soluble in aqueous media, especially at low pH, and it has a high rate of turnover in human tissue . At higher concentrations, Hyaluronate Tetrasaccharide forms physically crosslinked gels .

Scientific Research Applications

Biomedical and Bioengineering Applications

Hyaluronic acid, inclusive of hyaluronate tetrasaccharide, has been extensively studied for its wide-ranging applications in bioengineering and biomedicine. Notably, its applications span from biorevitalizing skin cosmetics and joint fluid endoprostheses to polymeric scaffolds and wound dressings. The therapeutic effectiveness of hyaluronic acid-based preparations is closely tied to the molecular weight of the biopolymer, affecting its structural, physical, and physico-chemical properties in water solutions, as well as its degradability (Snetkov et al., 2020).

Synthesis and Biophysical Studies

Research into the synthesis of hyaluronan derivatives, including hyaluronate tetrasaccharide, has provided methodologies for creating labeled and functionalized derivatives. These derivatives serve a pivotal role in biophysical studies and surface modifications, laying the groundwork for the synthesis of higher oligomers of hyaluronan and facilitating studies on the biological activities of hyaluronan in various biomedical contexts (Rigol et al., 2013).

Chemical Modifications for Broad Biomedical Uses

The broad array of biomedical applications of hyaluronic acid, including HA-based materials for enhancing and controlling its therapeutic action, is largely due to the ease of chemical modification of this polysaccharide. Various methods have been developed for obtaining HA derivatives, each tailored for specific applications in areas such as viscosupplementation, eye surgery, drug delivery, and more (Schanté et al., 2011).

Hydrogel Formation and Biomedical Applications

Hyaluronic acid’s utility in forming hydrogels for biomedical applications is notable. These hydrogels, derived from the chemical crosslinking of HA, can take various physical forms and are employed in a range of preclinical and clinical settings. They are instrumental in delivering cells and therapeutic agents for tissue repair and regeneration. The transformation of HA into these various forms aligns with clinical, regulatory, and financial constraints, making HA-derived hydrogels viable for widespread clinical use (Burdick & Prestwich, 2011).

Promotion of Angiogenesis

Hyaluronan oligosaccharides, particularly hyaluronan tetrasaccharides, have been the focus of research due to their potential applications in medical treatments. Studies illustrate that the yield of hyaluronan tetrasaccharide can be optimized through the activity of specific enzymes like leech hyaluronidase. The derived hyaluronan tetrasaccharides have shown higher activity in promoting angiogenesis compared to other oligosaccharides, highlighting their potential utility in medical applications focusing on tissue regeneration and wound healing (Lv et al., 2016).

Safety And Hazards

According to the Safety Data Sheet, Hyaluronate Tetrasaccharide should be handled with care. It is recommended to avoid heat-sensitive conditions .

Future Directions

Hyaluronate Tetrasaccharide and its derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . It is expected that the structural chemistry of Hyaluronate Tetrasaccharide will be further developed, contributing substantially to its applications .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+,19+,20-,21+,22+,25?,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUKXJAPPMFGSW-NSFQZMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H](OC([C@H]3NC(=O)C)O)CO)O)O)O)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659842
Record name alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44630032

CAS RN

57282-61-8
Record name alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
48
Citations
G D'Auria, G Flores, L Falcigno, R Oliva… - Biopolymers …, 2003 - Wiley Online Library
The coordination of Cu(II) to a hyaluronate tetrasaccharide (HA t ) was investigated in aqueous solution by 13 C and 1 H relaxation measurements at two magnetic fields, 9 and 14 T. …
Number of citations: 4 onlinelibrary.wiley.com
AN Hall, GO Phillips, S Rasool - Carbohydrate Research, 1978 - Elsevier
Hyaluronic acid and other glycosaminoglycans are particularly sensitive to the effects of y-radiation, and the associated molecular changes have been studied, especially by viscometry1…
Number of citations: 5 www.sciencedirect.com
RE Nemec, BP Toole, W Knudson - Biochemical and biophysical research …, 1987 - Elsevier
… The binding of [ 3 H]hyaluronate to a fixed cell-affinity column was competed with unlabeled hyaluronate and hyaluronate-hexasaccharide but not with hyaluronate-tetrasaccharide, …
Number of citations: 100 www.sciencedirect.com
Y Inoue, K Nagasawa - Carbohydrate research, 1985 - Elsevier
… best conditions for preparing odd-numbered hyaluronate oligosaccharides from the parent even-numbered oligosaccharides by alkaline degradation, the hyaluronate tetrasaccharide …
Number of citations: 30 www.sciencedirect.com
R NIEMANN, E BUDDECKE - 1982 - degruyter.com
… Glucuronic acid is liberated from 500μΜ chondroitin sulfate tetrasaccharide at double the rate than of the hyaluronate tetrasaccharide, this suggesting a positive influence of the 7V-…
Number of citations: 16 www.degruyter.com
SD Gorham, AH Olavesen… - Connective tissue …, 1975 - Taylor & Francis
… Hyaluronate tetrasaccharide was neither a substrate for the hydrolytic or transglycosylation activity, nor was it an inhibitor of the enzymic hydrolysis of hyaluronic acid. No conformational …
Number of citations: 46 www.tandfonline.com
JE Scott, F Heatley, D Moorcroft… - Biochemical …, 1981 - ncbi.nlm.nih.gov
… Since both environments (I) and (II) are present in hyaluronate tetrasaccharide and higher oligomers, but environment (II) is absent from the simple sugars and disaccharides, it follows …
Number of citations: 57 www.ncbi.nlm.nih.gov
JE Scott, F Heatley, WE Hull - Biochemical Journal, 1984 - portlandpress.com
… selectively decouple most of the proton resonances in the hyaluronate tetrasaccharide (including a-/#anomers). Consequently, the resonances from two protons (HO-2 and HO-3) …
Number of citations: 116 portlandpress.com
K Sugahara, S Yamada, M Sugiura… - Biochemical …, 1992 - portlandpress.com
… the standard hyaluronate tetrasaccharide and the mixture of a saturated and an unsaturated … Arrows indicate the elution positions of the standard hyaluronate tetrasaccharide and the …
Number of citations: 57 portlandpress.com
A Linker - Connective Tissue Research, 1975 - Taylor & Francis
… A digest of hyaluronate tetrasaccharide is shown for comparison. As can be seen, the limpet enzyme did not liberate iduronic acid. All other enzyme digests showed spots …
Number of citations: 7 www.tandfonline.com

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